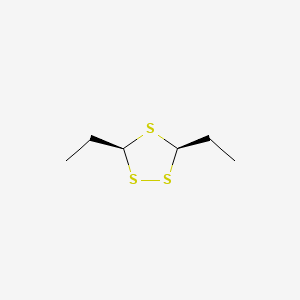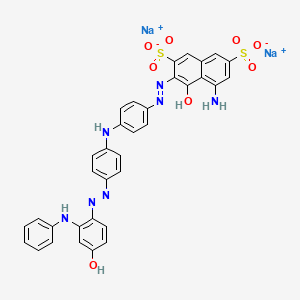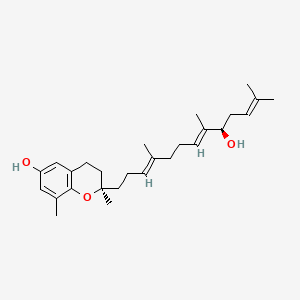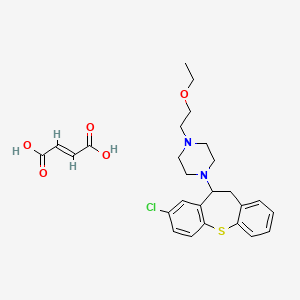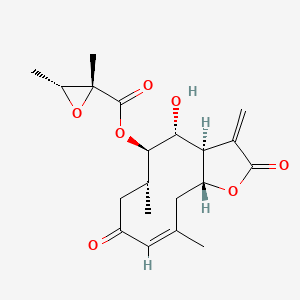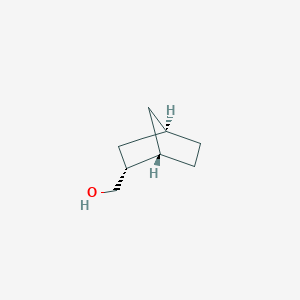
(1S-endo)-2-Norbornanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-endo)-2-Norbornanemethanol: is a bicyclic alcohol derived from norbornane. It is a chiral compound with significant importance in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a norbornane skeleton with a hydroxymethyl group attached to the second carbon atom in the endo position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S-endo)-2-Norbornanemethanol typically involves the Diels-Alder reaction, which is a powerful and widely used method in organic chemistry. The reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, the diene is cyclopentadiene, and the dienophile is an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to achieve enantioselective synthesis. The process includes the preparation of the chiral catalyst, followed by the Diels-Alder reaction under optimized conditions to maximize yield and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1S-endo)-2-Norbornanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Norbornanone or norbornanal.
Reduction: Various norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Applications De Recherche Scientifique
Chemistry: (1S-endo)-2-Norbornanemethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of (1S-endo)-2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Camphor: A bicyclic ketone with similar structural features but different functional groups.
Uniqueness: (1S-endo)-2-Norbornanemethanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group in the endo position. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
67844-31-9 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1 |
Clé InChI |
LWHKUVOYICRGGR-CSMHCCOUSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C[C@H]2CO |
SMILES canonique |
C1CC2CC1CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




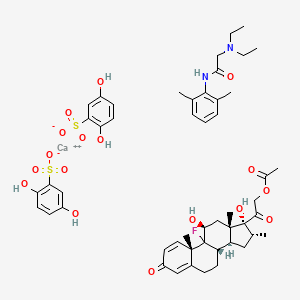
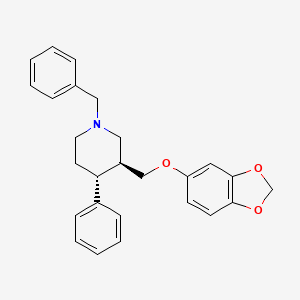

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

